Cas no 60156-13-0 (1-(Benzenesulfonyl)-3-bromopropan-2-one)

1-(Benzenesulfonyl)-3-bromopropan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Propanone, 1-bromo-3-(phenylsulfonyl)-
- 1-bromo-3-(phenylsulfonyl)propan-2-one
- 1-(Benzenesulfonyl)-3-bromopropan-2-one
- 1-Bromo-3-phenylsulfonyl-propan-2-one
- JSMDGFFNIVDURQ-UHFFFAOYSA-N
- 1-(benzenesulfonyl)-3-bromopropan-2-one
- 1-bromo-3-phenylsulfonylpropan-2-one
- SCHEMBL10828259
- KCA15613
- AKOS000275767
- EN300-80150
- 60156-13-0
-
- インチ: InChI=1S/C9H9BrO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2
- InChIKey: JSMDGFFNIVDURQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 275.94558Da
- どういたいしつりょう: 275.94558Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 59.6Ų
1-(Benzenesulfonyl)-3-bromopropan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B537930-50mg |
1-(Benzenesulfonyl)-3-bromopropan-2-one |
60156-13-0 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-80150-5.0g |
1-(benzenesulfonyl)-3-bromopropan-2-one |
60156-13-0 | 95% | 5.0g |
$1695.0 | 2023-02-12 | |
Enamine | EN300-80150-0.5g |
1-(benzenesulfonyl)-3-bromopropan-2-one |
60156-13-0 | 95% | 0.5g |
$457.0 | 2023-02-12 | |
Enamine | EN300-80150-0.1g |
1-(benzenesulfonyl)-3-bromopropan-2-one |
60156-13-0 | 95% | 0.1g |
$176.0 | 2023-02-12 | |
Enamine | EN300-80150-2.5g |
1-(benzenesulfonyl)-3-bromopropan-2-one |
60156-13-0 | 95% | 2.5g |
$1147.0 | 2023-02-12 | |
Aaron | AR01AJYT-250mg |
1-(benzenesulfonyl)-3-bromopropan-2-one |
60156-13-0 | 95% | 250mg |
$372.00 | 2025-02-09 | |
A2B Chem LLC | AV70953-2.5g |
1-(benzenesulfonyl)-3-bromopropan-2-one |
60156-13-0 | 95% | 2.5g |
$1243.00 | 2024-04-19 | |
A2B Chem LLC | AV70953-10g |
1-(benzenesulfonyl)-3-bromopropan-2-one |
60156-13-0 | 95% | 10g |
$2684.00 | 2024-04-19 | |
1PlusChem | 1P01AJQH-10g |
1-(benzenesulfonyl)-3-bromopropan-2-one |
60156-13-0 | 95% | 10g |
$3172.00 | 2024-04-22 | |
Aaron | AR01AJYT-1g |
1-(benzenesulfonyl)-3-bromopropan-2-one |
60156-13-0 | 95% | 1g |
$828.00 | 2025-02-09 |
1-(Benzenesulfonyl)-3-bromopropan-2-one 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
1-(Benzenesulfonyl)-3-bromopropan-2-oneに関する追加情報
1-(Benzenesulfonyl)-3-bromopropan-2-one: A Comprehensive Overview
The compound 1-(Benzenesulfonyl)-3-bromopropan-2-one, identified by the CAS number 60156-13-0, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a benzenesulfonyl group with a brominated ketone moiety. The benzenesulfonyl group, a common protecting group in organic synthesis, adds stability and reactivity to the molecule, making it a valuable intermediate in various chemical reactions.
Recent studies have highlighted the importance of 1-(Benzenesulfonyl)-3-bromopropan-2-one in the synthesis of bioactive compounds. Researchers have explored its role as a precursor in the development of novel pharmaceutical agents, particularly in the area of kinase inhibitors. The bromine atom at the gamma position of the ketone group plays a crucial role in enabling selective reactivity, which is essential for constructing complex molecular architectures.
The synthesis of 1-(Benzenesulfonyl)-3-bromopropan-2-one typically involves multi-step processes, including nucleophilic substitution and oxidation reactions. One notable approach involves the reaction of benzene sulfonyl chloride with an appropriate alcohol derivative, followed by bromination at the gamma position. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of physical properties, 1-(Benzenesulfonyl)-3-bromopropan-2-one exhibits a melting point of approximately 95°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various synthetic protocols. The compound is also stable under normal storage conditions, provided it is protected from moisture and light.
The application of 1-(Benzenesulfonyl)-3-bromopropan-2-one extends beyond pharmaceuticals. It has been utilized in the development of agrochemicals, where its ability to act as an electrophilic partner in Michael addition reactions has proven invaluable. Recent advancements in catalytic methods have further enhanced its utility, enabling more efficient and environmentally friendly syntheses.
From a mechanistic standpoint, the reactivity of 1-(Benzenesulfonyl)-3-bromopropan-2-one is influenced by both its electronic and steric properties. The electron-withdrawing effect of the sulfonyl group activates the carbonyl carbon for nucleophilic attack, while the bromine atom introduces additional reactivity through its electrophilic nature. These characteristics make it an ideal substrate for exploring various organocatalytic transformations.
In conclusion, 1-(Benzenesulfonyl)-3-bromopropan-2-one, with its CAS number 60156-13-0, stands as a pivotal molecule in modern organic chemistry. Its versatility in synthetic applications, combined with recent research breakthroughs, underscores its significance as a tool for advancing drug discovery and chemical innovation.
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